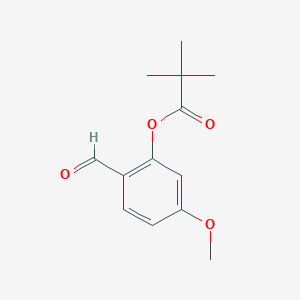

2-Formyl-5-methoxyphenyl 2,2-dimethylpropanoate

Description

2-Formyl-5-methoxyphenyl 2,2-dimethylpropanoate is an aromatic ester featuring a formyl (-CHO) group at the 2-position and a methoxy (-OCH₃) group at the 5-position of the phenyl ring, esterified with 2,2-dimethylpropanoic acid (pivalic acid). The pivalate ester group is known for enhancing steric bulk and lipophilicity, which can influence solubility, stability, and reactivity. This compound is likely of interest in organic synthesis, particularly as an intermediate for pharmaceuticals or agrochemicals, where the formyl group serves as a reactive site for further functionalization (e.g., condensation reactions) .

Propriétés

Numéro CAS |

923591-90-6 |

|---|---|

Formule moléculaire |

C13H16O4 |

Poids moléculaire |

236.26 g/mol |

Nom IUPAC |

(2-formyl-5-methoxyphenyl) 2,2-dimethylpropanoate |

InChI |

InChI=1S/C13H16O4/c1-13(2,3)12(15)17-11-7-10(16-4)6-5-9(11)8-14/h5-8H,1-4H3 |

Clé InChI |

ZGKUXSGJWQQVDI-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C(=O)OC1=C(C=CC(=C1)OC)C=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-methoxyphenyl 2,2-dimethylpropanoate typically involves the esterification of 2-Formyl-5-methoxybenzoic acid with 2,2-dimethylpropanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-Formyl-5-methoxyphenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2-Carboxy-5-methoxyphenyl 2,2-dimethylpropanoate.

Reduction: 2-Hydroxymethyl-5-methoxyphenyl 2,2-dimethylpropanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Formyl-5-methoxyphenyl 2,2-dimethylpropanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Formyl-5-methoxyphenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

A structurally related compound, 3-chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate, shares the pivalate ester moiety but differs in its substituents. Instead of an aromatic formyl-methoxy system, this analog has a chlorinated hydroxypropyl chain (Cl and -OH groups on a propyl backbone) . Key distinctions include:

- Reactivity : The formyl group in the target compound enables nucleophilic additions (e.g., formation of hydrazones or Schiff bases), whereas the chloro-hydroxypropyl derivative is more suited for substitution or elimination reactions due to its Cl and -OH groups.

- Electron Effects : The methoxy group in the target compound is electron-donating, increasing the electron density of the aromatic ring, while the chloro-hydroxypropyl analog lacks aromatic conjugation, leading to divergent electronic environments.

Physicochemical Properties

- Solubility : The aromatic target compound is expected to exhibit lower water solubility than the aliphatic chloro-hydroxypropyl analog due to increased hydrophobicity from the phenyl ring.

- Stability : The pivalate ester group in both compounds enhances hydrolytic stability compared to smaller esters (e.g., acetate), but the formyl group in the target compound may render it more prone to oxidation .

Research Findings and Data Tables

Table 1: Key Properties of 2-Formyl-5-methoxyphenyl 2,2-Dimethylpropanoate vs. 3-Chloro-2-Hydroxy-1-Propyl 2,2-Dimethylpropanoate

Methodological Considerations

Structural characterization of such compounds often employs techniques like X-ray crystallography, facilitated by programs such as SHELX . The pivalate group’s steric bulk may influence crystallinity, complicating diffraction analysis compared to less hindered esters.

Activité Biologique

2-Formyl-5-methoxyphenyl 2,2-dimethylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR). The findings are supported by relevant case studies and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a methoxy group, which is known to influence biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of methoxy-substituted phenols possess broad-spectrum antibacterial effects against various pathogens. The presence of the methoxy group enhances lipophilicity, potentially increasing cell membrane permeability and bioavailability.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 3-Methoxyphenol | S. aureus | 16 µg/mL |

| 4-Methoxybenzaldehyde | P. aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For example, compounds with similar structural features have been reported to inhibit specific cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Case Study:

In a study examining the effects of methoxy-substituted phenyl compounds on cancer cells, it was found that the introduction of a formyl group significantly enhanced cytotoxicity against human breast cancer cell lines (MCF-7). The IC50 value for the compound was determined to be approximately 15 µM, indicating potent activity compared to control groups .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation: It could act on specific receptors linked to apoptosis and cell proliferation.

- Oxidative Stress Induction: Similar compounds have been shown to induce oxidative stress in cancer cells, leading to increased apoptosis rates.

Structure-Activity Relationship (SAR)

The modifications on the phenolic ring significantly affect the biological activity of related compounds. Studies have demonstrated that:

- Methoxy Groups: Increase lipophilicity and enhance binding affinity to target proteins.

- Formyl Substituents: Influence the electronic properties and steric hindrance, affecting receptor interactions .

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Addition of Methoxy | Increased antimicrobial potency |

| Formyl Substitution | Enhanced anticancer activity |

| Dimethyl Propanoate | Improved pharmacokinetic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.